

# Spectroscopic Profile of 2-Methoxy-5-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-5-methylphenol

Cat. No.: B1664560

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-5-methylphenol** (CAS No: 1195-09-1), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and related fields.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methoxy-5-methylphenol**, providing a quantitative basis for its identification and characterization.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (90 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.76	d	1H	Ar-H
6.69	d	1H	Ar-H
6.62	s	1H	Ar-H
5.55	s	1H	-OH
3.84	s	3H	-OCH <sub>3</sub>
2.29	s	3H	Ar-CH <sub>3</sub>

d: doublet, s: singlet

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (22.5 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
146.53	C-O
145.71	C-O
129.98	Ar-C
121.28	Ar-CH
116.14	Ar-CH
110.15	Ar-CH
56.12	-OCH <sub>3</sub>
21.61	Ar-CH <sub>3</sub>

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3400-3300	Strong, Broad	O-H stretch (phenolic)
3050-3000	Medium	C-H stretch (aromatic)
2960-2850	Medium	C-H stretch (methyl, methoxy)
1600, 1500, 1460	Medium-Strong	C=C stretch (aromatic ring)
1250-1200	Strong	C-O stretch (aryl ether)
1150-1085	Strong	C-O stretch (phenol)

**Table 4: Mass Spectrometry (MS) Data[1]**

m/z	Relative Intensity (%)	Assignment
138	92.01	[M] <sup>+</sup> (Molecular Ion)
123	99.99	[M-CH <sub>3</sub> ] <sup>+</sup>
95	22.30	[M-CH <sub>3</sub> -CO] <sup>+</sup>
67	14.10	
55	13.98	

## Experimental Protocols

The data presented in this guide are typically acquired through the following standardized experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-25 mg of **2-Methoxy-5-methylphenol** is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), within a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

- **Data Acquisition:** The prepared NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, the spectrum is acquired using a 90 MHz or higher field strength spectrometer. For  $^{13}\text{C}$  NMR, a field strength of 22.5 MHz or higher is used. Data is acquired over a series of scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **2-Methoxy-5-methylphenol**, the thin film method is often employed. A small amount of the solid is dissolved in a volatile solvent such as methylene chloride. A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- **Data Acquisition:** The salt plate with the sample film is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired by passing an infrared beam through the sample.
- **Data Analysis:** The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ), is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

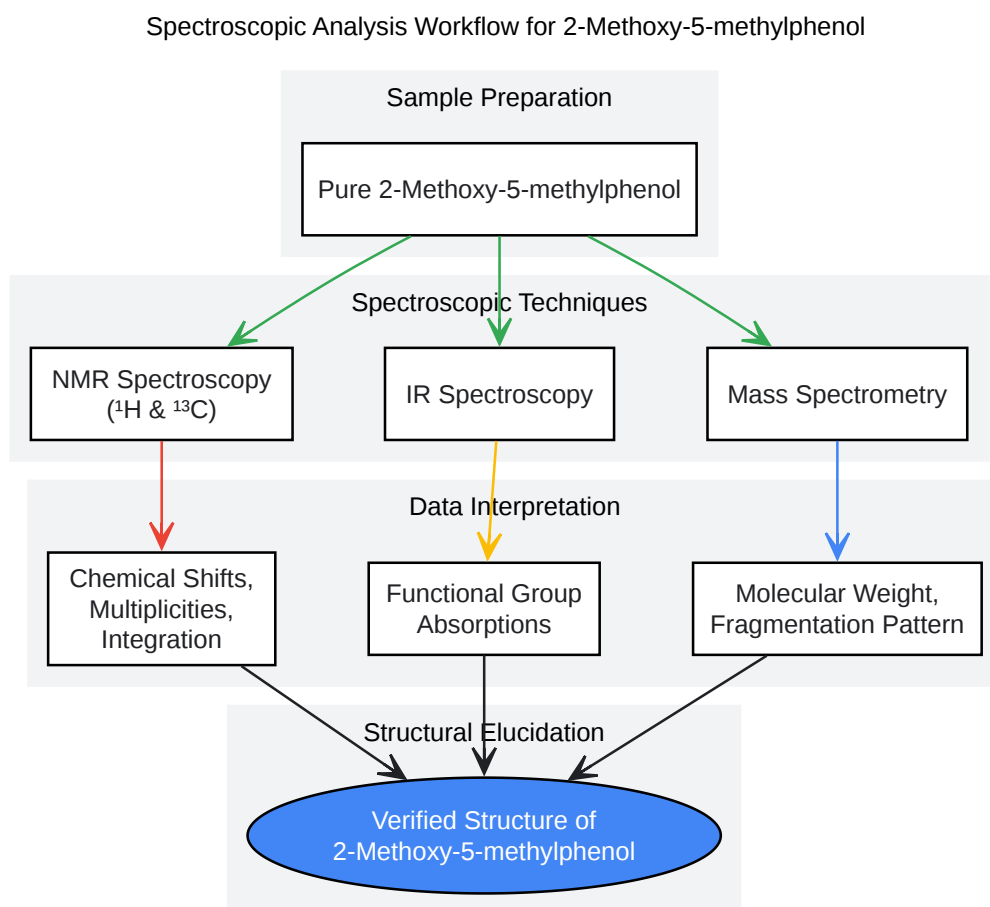
## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** A dilute solution of **2-Methoxy-5-methylphenol** is introduced into the mass spectrometer. In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion ( $[\text{M}]^+$ ).<sup>[2]</sup>
- **Mass Analysis:** The resulting ions, including the molecular ion and any fragment ions formed through subsequent decomposition, are accelerated into a mass analyzer. The analyzer, such as a quadrupole or time-of-flight tube, separates the ions based on their mass-to-charge ratio ( $m/z$ ).

- **Detection:** The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The fragmentation pattern provides valuable information about the structure of the molecule.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Methoxy-5-methylphenol**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR [m.chemicalbook.com]
- 2. 2-Methoxy-5-methylphenol | C<sub>8</sub>H<sub>10</sub>O<sub>2</sub> | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]
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